molecular formula C18H24ClN3O2 B6107522 N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide

Cat. No.: B6107522
M. Wt: 349.9 g/mol
InChI Key: LYEWXWSLTVDEHK-UHFFFAOYSA-N
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Description

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a pyrrolidinone ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzyl chloride with pyrrolidinone under basic conditions to form the intermediate N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]amine. This intermediate is then reacted with piperidin-1-ylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike ketamine and phencyclidine, which are primarily known for their anesthetic and psychoactive effects, this compound may have different therapeutic potentials and applications in various fields of research .

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-16-7-3-2-6-14(16)11-22-12-15(10-18(22)24)20-17(23)13-21-8-4-1-5-9-21/h2-3,6-7,15H,1,4-5,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEWXWSLTVDEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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